1,2-Diiodohexafluorocyclopentene
Description
1,2-Diiodohexafluorocyclopentene is a halogenated cyclopentene derivative characterized by two iodine atoms and six fluorine atoms substituted on a five-membered ring. The molecular formula of this compound is inferred to be C₅I₂F₆, with a significantly higher molecular weight (~428 g/mol) compared to its dichloro analog (244.95 g/mol) due to iodine’s larger atomic mass .
Halogenated cyclopentenes are critical intermediates in organic synthesis, particularly in coupling reactions, fluorinated polymer production, and materials science. The presence of iodine, a superior leaving group compared to chlorine or bromine, suggests enhanced reactivity in nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
Properties
IUPAC Name |
3,3,4,4,5,5-hexafluoro-1,2-diiodocyclopentene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F6I2/c6-3(7)1(12)2(13)4(8,9)5(3,10)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWPYKSPVSTNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F6I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodohexafluorocyclopentene typically involves the halogenation of hexafluorocyclopentene. One common method is the reaction of hexafluorocyclopentene with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out in an inert solvent, such as chloroform or dichloromethane, at a temperature range of 0-25°C. The reaction proceeds via electrophilic addition, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodohexafluorocyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form hexafluorocyclopentene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0-25°C.
Major Products
Substitution: Formation of substituted hexafluorocyclopentene derivatives.
Reduction: Formation of hexafluorocyclopentene.
Oxidation: Formation of epoxides or other oxidized derivatives.
Scientific Research Applications
1,2-Diiodohexafluorocyclopentene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,2-Diiodohexafluorocyclopentene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The presence of iodine and fluorine atoms enhances its reactivity and allows for selective interactions with target molecules. The exact pathways and molecular targets depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular parameters of 1,2-Diiodohexafluorocyclopentene with its analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Halogen Type | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | C₅I₂F₆ | ~428 | Not provided | Iodine | High (leaving group propensity) |
| 1,2-Dichlorohexafluorocyclopentene | C₅Cl₂F₆ | 244.95 | 706-79-6 | Chlorine | Moderate (used in synthesis) |
| 1,2-Dibromocyclopentene | C₅Br₂ | 227.76 | Not provided | Bromine | Moderate-high (intermediate) |
Key Observations :
Thermal and Physical Stability
- Fluorinated cyclopentenes generally exhibit high thermal stability due to strong C–F bonds. For example, 1,1-Difluorocyclopentane (CAS 1120-70-3) is stable under standard conditions but decomposes upon prolonged exposure to heat .
- The diiodo derivative’s stability is likely lower than its dichloro counterpart due to weaker C–I bonds, necessitating storage under inert atmospheres.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
